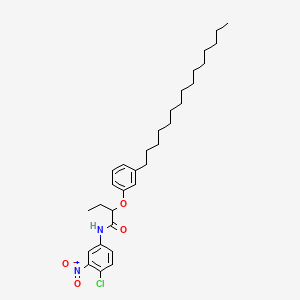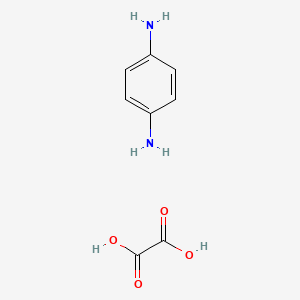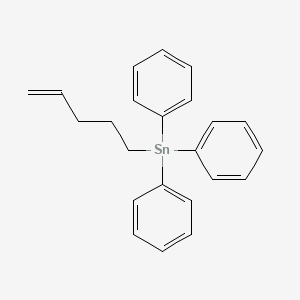
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロ-3-ニトロフェニル)-2-(3-ペンタデシルフェノキシ)ブタンアミドは、合成有機化合物です。ブタンアミド基、クロロニトロフェニル基、およびペンタデシルフェノキシ基の存在が特徴です。これらの官能基は、この化合物が興味深い化学的および生物学的特性を持つ可能性を示唆しています。
準備方法
合成ルートと反応条件
N-(4-クロロ-3-ニトロフェニル)-2-(3-ペンタデシルフェノキシ)ブタンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な合成ルートには次のようなものがあります。
ニトロ化: フェニル環へのニトロ基の導入。
塩素化: フェニル環上の水素原子の塩素原子による置換。
アミド化: ブタンアミド基の形成。
エーテル化: ペンタデシルフェノキシ基の付加。
工業生産方法
工業生産方法は、温度制御、溶媒選択、再結晶またはクロマトグラフィーなどの精製技術を含む、大規模合成のための反応条件を最適化する可能性が高いでしょう。
化学反応の分析
反応の種類
酸化: ニトロ基は、特定の条件下でアミン基に還元される可能性があります。
還元: この化合物は、特にニトロ基で還元反応を受けやすいです。
置換: 塩素原子は、他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、パラジウム触媒を用いた水素ガス。
求核剤: 水酸化ナトリウム、アンモニア。
主な生成物
アミノフェニル誘導体: ニトロ基の還元による。
置換フェニル誘導体: 求核置換反応による。
4. 科学研究への応用
N-(4-クロロ-3-ニトロフェニル)-2-(3-ペンタデシルフェノキシ)ブタンアミドは、さまざまな分野で応用されている可能性があります。
化学: 有機合成における中間体として。
生物学: アミドとフェニル基を含む生物学的経路の研究における潜在的な用途。
医学: ユニークな官能基のために、医薬品開発における可能性のある用途。
産業: 特殊化学品または材料の生産における用途。
科学的研究の応用
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving amides and phenyl groups.
Medicine: Possible applications in drug development due to its unique functional groups.
Industry: Use in the production of specialty chemicals or materials.
作用機序
N-(4-クロロ-3-ニトロフェニル)-2-(3-ペンタデシルフェノキシ)ブタンアミドの作用機序は、生体分子との特定の相互作用に依存します。この化合物は、酵素または受容体と相互作用し、分子経路に影響を与える可能性があります。ニトロ基とクロロ基は、反応性と結合親和性に役割を果たす可能性があります。
6. 類似の化合物との比較
類似の化合物
ブタンアミド誘導体: ブタンアミド基が類似している化合物。
クロロニトロフェニル化合物: クロロニトロフェニル基が類似している化合物。
フェノキシ化合物: フェノキシ基が類似している化合物。
独自性
N-(4-クロロ-3-ニトロフェニル)-2-(3-ペンタデシルフェノキシ)ブタンアミドは、官能基の組み合わせによりユニークであり、他の類似の化合物と比較して、独特の化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
Butanamide derivatives: Compounds with similar butanamide groups.
Chloronitrophenyl compounds: Compounds with similar chloronitrophenyl groups.
Phenoxy compounds: Compounds with similar phenoxy groups.
Uniqueness
Butanamide, N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)- is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
63133-97-1 |
|---|---|
分子式 |
C31H45ClN2O4 |
分子量 |
545.2 g/mol |
IUPAC名 |
N-(4-chloro-3-nitrophenyl)-2-(3-pentadecylphenoxy)butanamide |
InChI |
InChI=1S/C31H45ClN2O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-25-19-17-20-27(23-25)38-30(4-2)31(35)33-26-21-22-28(32)29(24-26)34(36)37/h17,19-24,30H,3-16,18H2,1-2H3,(H,33,35) |
InChIキー |
MBQFWSCVWKJOKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9-bromo-3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11947669.png)

![1-[4-(Methylsulfanyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11947686.png)




![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)


